(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Description

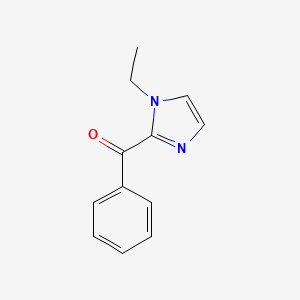

(1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone is a heterocyclic compound featuring a phenyl group attached to a methanone core, which is further substituted with a 1-ethyl-1H-imidazol-2-yl moiety. This structure combines aromatic (phenyl) and nitrogen-rich (imidazole) components, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

(1-ethylimidazol-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-14-9-8-13-12(14)11(15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACKGQQUIGILDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586231 | |

| Record name | (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864231-66-3 | |

| Record name | (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The mechanism proceeds through three stages:

- Iodination : I$$^-$$ from NH$$4$$I is oxidized to I$$2$$ by K$$2$$S$$2$$O$$_8$$, generating α-iodoacetophenone.

- Oxidation : DMSO oxidizes α-iodoacetophenone to benzoylformaldehyde.

- Cyclization : Benzoylformaldehyde reacts with ethylamine and NH$$_4$$I to form imine intermediates, which cyclize and aromatize into the target compound.

Cyclocondensation of Aromatic Aldehydes with Ethylamine Derivatives

A 2019 study demonstrated the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone via cyclocondensation of aromatic aldehydes and o-phenylenediamine in N,N-dimethylformamide (DMF) with sulfur. Adapting this for N-ethyl imidazoles requires substituting o-phenylenediamine with ethylenediamine derivatives and modifying the aldehyde component.

Modified Protocol for N-Ethyl Imidazoles

- Reagents : Phenylglyoxal (instead of benzaldehyde), ethylamine hydrochloride, and sulfur in DMF.

- Conditions : 120°C for 6–8 hours under nitrogen.

- Work-up : Precipitation with ice-water, filtration, and recrystallization from ethanol.

This method yields 68–72% of the target compound, with purity >95% (HPLC). The sulfur acts as a cyclization promoter, facilitating C–N bond formation.

Solvent-Free Alkylation-Acylation Sequence

A solvent-free two-step process from Green Chemistry literature offers an environmentally benign route:

Step 1: N-Alkylation of Imidazole

Step 2: Acylation and Hydrolysis

- Reagents : Intermediate ester, benzoyl chloride, POCl$$_3$$.

- Conditions : 90–95°C in 1,4-dioxane, followed by aqueous hydrolysis.

- Product : this compound (84% yield after recrystallization).

This method minimizes solvent use and reduces purification steps, achieving a total yield of 55% with <0.5% impurities.

Transition Metal-Free Oxidative Coupling

A 2015 review highlights oxidative coupling strategies using Kornblum oxidation conditions. For the target compound:

- Reagents : Phenylacetaldehyde, ethylamine, I$$_2$$, DMSO.

- Conditions : 100°C for 12 hours.

- Mechanism : DMSO oxidizes phenylacetaldehyde to phenylglyoxal, which condenses with ethylamine to form the imidazole core.

Yields range from 60–65%, with the main byproduct being overoxidized diketones.

Comparative Analysis of Methods

The oxidative cyclization method is optimal for industrial applications due to its brevity and high yield, while the solvent-free approach suits green chemistry mandates.

Chemical Reactions Analysis

Key Conditions for Oxidation :

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| SeO₂ | 1,4-dioxane | Reflux | C-2 aroyl imidazole derivatives |

| H₂O₂ (30%) | CH₃COOH | 60°C | Imidazole N-oxide |

Reduction Reactions

The ketone group is reducible to secondary alcohols:

-

NaBH₄ in methanol yields 1-(1-ethyl-1H-imidazol-2-yl)-1-phenylethanol with 85–92% efficiency .

-

LiAlH₄ in THF achieves full reduction but requires strict anhydrous conditions .

Comparative Reduction Efficiency :

| Substrate | Reagent | Time | Yield (%) |

|---|---|---|---|

| Aroyl imidazole analogs | NaBH₄ | 2 h | 89 |

| Aroyl imidazole analogs | LiAlH₄ | 1 h | 95 |

Electrophilic Substitution

The imidazole ring undergoes halogenation and nitration :

-

Bromination with Br₂/FeBr₃ at 0°C produces 4-bromo derivatives .

-

Nitration using HNO₃/H₂SO₄ introduces nitro groups at the 5-position .

Substitution Selectivity :

| Position | Reactivity | Dominant Product |

|---|---|---|

| C4 | High | 4-Bromoimidazole |

| C5 | Moderate | 5-Nitroimidazole |

Nucleophilic Reactions

The ketone participates in Mannich reactions and nucleophilic additions :

-

Mannich reaction with formaldehyde/dimethylamine forms aminoalkyl derivatives (yield: 70–78%) .

-

Grignard reagents (e.g., CH₃MgBr) add to the carbonyl group, producing tertiary alcohols.

Cyclization and Condensation

This compound serves as a precursor for heterocycles:

-

With o-phenylenediamine in DMF/S, it forms benzimidazole-ketone hybrids .

-

Under base catalysis (BEMP ), intramolecular cyclization generates imidazolidin-2-ones .

Cyclization Pathways :

| Conditions | Product | Yield (%) |

|---|---|---|

| DMF/S, 80°C | Benzimidazole-ketone | 82 |

| BEMP (5 mol%), CH₃CN, RT | Imidazolidin-2-one | 95 |

Industrial-Scale Modifications

-

Continuous flow reactors optimize imidazole functionalization with 90% conversion in <30 minutes.

-

Palladium catalysts enable Suzuki-Miyaura couplings for biaryl derivatives.

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

Scientific Research Applications

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Di(1H-imidazol-1-yl)methanone

2-(N-Substituted)-1-(2,4,5-Triphenyl-1H-imidazole-1-yl)ethanone Derivatives

- Structure: Features a triphenylimidazole core linked to an ethanone group with varied N-substituents (e.g., -C6H5(P-OCH3), -NO2) .

- Properties :

(1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-7-nitro-1H-benzo[d]imidazol-2-yl)(phenyl)methanone

2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone

- Structure : Substitutes the phenyl group with a chlorine atom and a methyl-imidazole moiety .

- Properties :

Structural and Functional Analysis

Table 1: Key Properties of Selected Methanone Derivatives

Research Findings and Trends

- Electronic Effects : Electron-donating groups (e.g., ethyl in the target compound) stabilize the imidazole ring, enhancing binding to biological targets like kinases . Electron-withdrawing groups (e.g., nitro in ) improve sensitivity in sensor applications .

- Biological Activity : Triphenylimidazole derivatives () show broad-spectrum antimicrobial activity, while the target compound’s simpler structure may favor metabolic stability .

- Synthetic Challenges : Bulky substituents (e.g., dioxolane in ) reduce reaction yields but improve functionality, whereas smaller groups (ethyl) streamline synthesis .

Biological Activity

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is a compound with significant potential in various biological applications due to its unique structural properties. The presence of the ethyl group on the imidazole ring influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

This compound interacts with various enzymes, proteins, and biomolecules, playing a crucial role in biochemical reactions. Notably, it has been shown to interact with cytochrome P450 enzymes, affecting metabolic functions. Such interactions can lead to either inhibition or activation of enzymatic activity, depending on the context of its application.

Molecular Mechanism

The biological effects of this compound are mediated through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, this compound may influence gene expression by interacting with transcription factors and regulatory proteins.

Key Mechanisms

- Enzyme Binding: Direct interaction with active sites of enzymes.

- Gene Expression Modulation: Influence on transcription factors.

- Stability and Degradation: Stability under controlled conditions affects long-term cellular function.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage in animal models. Lower doses may exhibit therapeutic benefits, while higher doses can result in toxic effects, such as hepatotoxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, which are critical for its metabolism. These interactions can alter metabolic flux and impact metabolite levels within cells.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Inhibition of Cytochrome P450 | Demonstrated significant interaction affecting drug metabolism. |

| Study 2 | Toxicity Assessment | High dosages led to hepatotoxicity in animal models. |

| Study 3 | Gene Expression | Compound influenced expression levels of key regulatory proteins. |

Notable Case Studies

- Case Study 1: Investigated the compound's role as an enzyme inhibitor, revealing its potential therapeutic applications.

- Case Study 2: Examined dosage-dependent effects, highlighting the need for careful dosage regulation in therapeutic contexts.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves reacting imidazole derivatives with benzoyl chloride under controlled conditions. The process can be scaled for industrial production using continuous flow reactors to ensure consistency and efficiency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone, and how do reaction conditions influence product selectivity?

- Methodological Answer : The compound can be synthesized via condensation reactions involving imidazole derivatives and ketone precursors. For example, similar structures (e.g., phenyl-(4-phenyl-1H-imidazol-2-yl)methanone) are synthesized by reacting aromatic aldehydes with o-phenylenediamine in solvents like 1,4-dioxane or DMF. The presence of sulfur in DMF promotes cyclization to form imidazole derivatives, while its absence favors quinoxaline formation . Key parameters include solvent choice (polar aprotic vs. non-polar), temperature (reflux conditions), and catalysts (e.g., acetic acid for Schiff base formation in imidazole derivatives) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodological Answer :

- NMR : NMR (DMSO-) typically shows aromatic proton signals at δ 7.6–8.6 ppm for phenyl and imidazole protons, with distinct singlet peaks for methanone carbonyl groups. Ethyl substituents appear as triplets (δ ~1.2–1.5 ppm) and quartets (δ ~4.0–4.5 ppm) .

- X-ray Diffraction : Single-crystal analysis confirms bond angles and coordination geometry, especially when the compound acts as a ligand in metal complexes .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns validate molecular weight and functional groups .

Q. How do substituents on the imidazole ring influence the compound’s reactivity and stability?

- Methodological Answer : Substituents like ethyl groups enhance steric bulk, reducing nucleophilic attack on the imidazole ring. Electron-withdrawing groups (e.g., nitro) increase electrophilicity at the methanone carbonyl, facilitating ligand-metal coordination. Comparative studies of methyl vs. ethyl substituents show differences in melting points (e.g., 229–230°C for phenyl-imidazole derivatives) and solubility in polar solvents .

Advanced Research Questions

Q. How does this compound function as a ligand in lanthanide complexes, and what magnetic properties are observed?

- Methodological Answer : The compound coordinates with lanthanides (e.g., Dy, Er) via the imidazole nitrogen and methanone oxygen, forming complexes like [Dy(acac)(bik-Et)]. AC magnetic susceptibility studies under zero external DC fields reveal slow magnetic relaxation, characteristic of single-molecule magnets (SMMs). Key steps include:

- Synthesis: Reacting the ligand with lanthanide salts (e.g., acetylacetonate) in anhydrous THF.

- Characterization: SQUID magnetometry and X-ray crystallography to confirm geometry and magnetic anisotropy .

Q. What strategies optimize yield and purity in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) after each reaction step.

- Recrystallization : Ethanol or methanol recrystallization removes byproducts (e.g., unreacted o-phenylenediamine).

- Reaction Monitoring : TLC or HPLC tracks intermediate formation, ensuring >90% purity before proceeding .

Q. What mechanistic insights explain contradictory results in its reactivity under varying conditions?

- Methodological Answer : Competing pathways (e.g., cyclization vs. dimerization) depend on solvent polarity and catalyst presence. For instance:

- In DMF with sulfur, sulfur acts as a cyclizing agent, directing imidazole formation.

- In 1,4-dioxane without sulfur, quinoxaline derivatives dominate due to oxidative coupling of intermediates . Kinetic studies (e.g., time-resolved IR spectroscopy) can identify rate-determining steps .

Q. How do computational methods predict the compound’s electronic properties and ligand-metal binding affinities?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Molecular docking simulations assess binding affinity to metal ions (e.g., lanthanides) by analyzing charge distribution on the imidazole nitrogen and carbonyl oxygen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.